

Application Notes and Protocols for Luteolinidin Extraction from Sorghum Bran

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Compound of Interest

Compound Name: *Luteolinidin*

Cat. No.: *B1216485*

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These application notes provide a detailed protocol for the extraction of **luteolinidin**, a potent antioxidant flavonoid, from sorghum bran. The protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Sorghum (*Sorghum bicolor* L. Moench) is a rich source of unique flavonoids, particularly 3-deoxyanthocyanidins, which are rare in other common food sources.^[1] **Luteolinidin** is a prominent 3-deoxyanthocyanidin found in sorghum bran that, along with its counterpart apigeninidin, has garnered significant attention for its potential health benefits and chemical stability, which surpasses that of other anthocyanins.^[1] This document outlines an optimized solvent extraction method for obtaining **luteolinidin** from sorghum bran, based on published research.

Data Presentation

The following tables summarize quantitative data from various studies on the extraction of 3-deoxyanthocyanidins, including **luteolinidin**, from sorghum.

Table 1: Yield of **Luteolinidin** and Apigeninidin from Different Sorghum Cultivars^[1]

Sorghum Cultivar	Luteolinidin (LE) Yield (μ g/g)	Apigeninidin (AE) Yield (μ g/g)
Liaoza-48	97.18	329.64
Liaonuo-11	Not specified	Not specified
Liaonian-3	Not specified	Not specified

Table 2: Comparison of Extraction Solvents and Yields from Sorghum Bran

Extraction Solvent	Total Phenolic Content (mg GAE/g)	Total Anthocyanin Content (mg/l)	Extraction Yield (%)	Reference
Acidified Methanol (1% HCl in Methanol)	97	242.7	11.7 \pm 1.4	[2][3]
Anhydrous Methanol	38	98.59	2.9 \pm 0.5	[2][3]
Water	15.2	Not specified	4.9 \pm 0.1	[3][4]
1% [BMIM]Cl in Methanol (Ionic Liquid)	7.4	Not specified	14.9 \pm 0.7	[3][4]

Experimental Protocols

This section details the optimized protocol for the extraction of **luteolinidin** from sorghum bran, adapted from peer-reviewed literature.[1]

Materials and Equipment

- Sorghum bran
- Hydrochloric acid (HCl)
- Methanol (MeOH)

- Centrifuge
- Centrifuge tubes (50 mL)
- Shaker or sonicator
- Rotary evaporator
- Water bath or incubator
- pH meter
- UV-Vis Spectrophotometer
- High-Performance Liquid Chromatography (HPLC) system

Optimized Extraction Protocol

- Sample Preparation:
 - Dry the sorghum bran to a constant weight.
 - Grind the dried bran into a fine powder.
- Solvent Preparation:
 - Prepare the extraction solvent by mixing hydrochloric acid and methanol in a 1:100 (v/v) ratio.
- Extraction:
 - Weigh 0.5 g of the powdered sorghum bran and place it into a 50 mL centrifuge tube.
 - Add the extraction solvent to the tube to achieve a solid-to-liquid ratio of 1:20 (g/mL).
 - Securely cap the tubes and place them on a shaker or in a sonicator.
 - Extract for 130 minutes at a constant temperature of 40°C.[\[1\]](#)

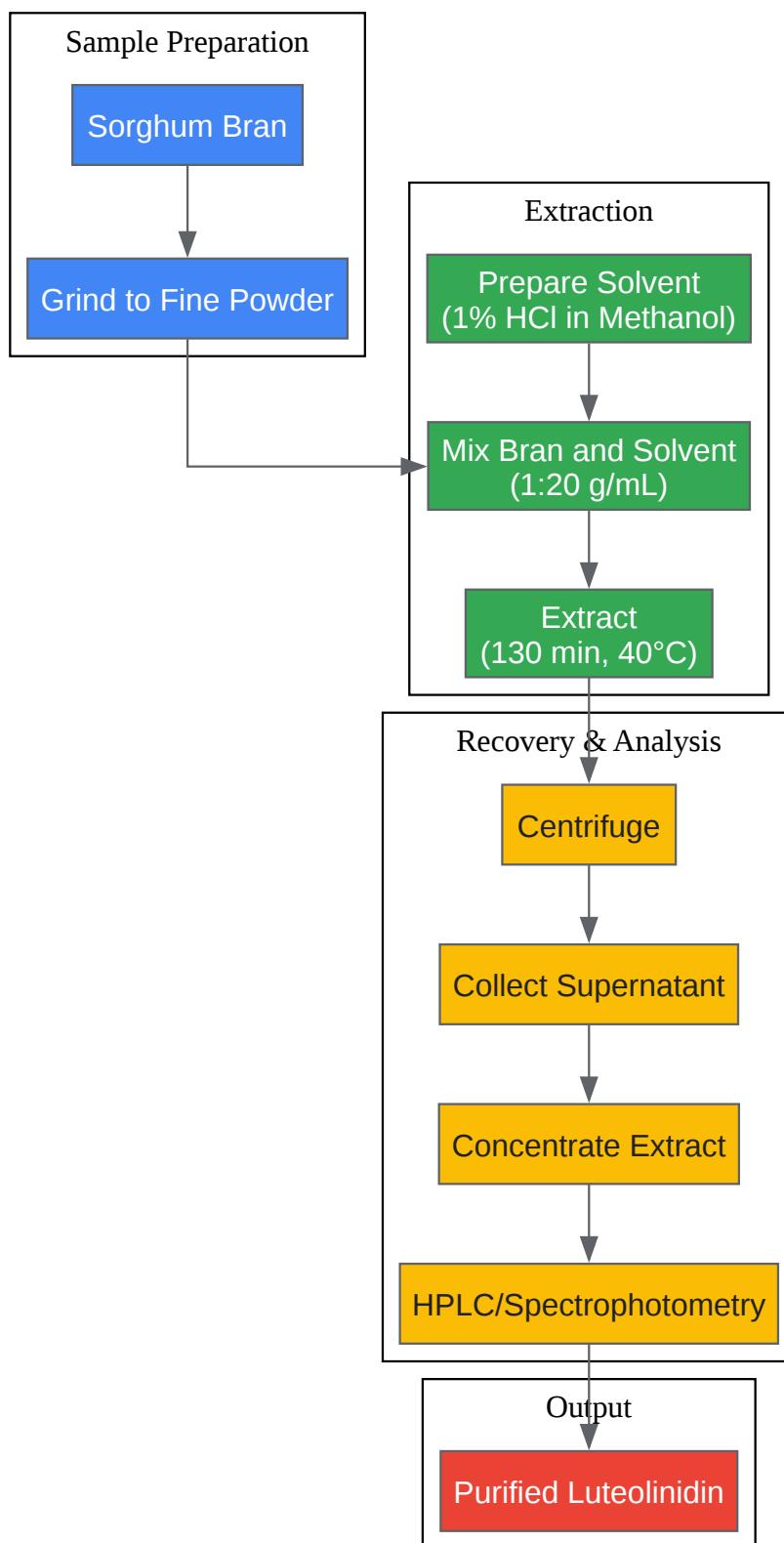
- Sample Recovery:
 - After extraction, centrifuge the tubes to pellet the solid bran material.
 - Carefully decant the supernatant, which contains the extracted **luteolinidin**.
 - For concentration, the solvent can be removed using a rotary evaporator under reduced pressure.

Quantification of Luteolinidin

- pH Differential Method (for total 3-deoxyanthocyanidins): The total 3-deoxyanthocyanidin content can be estimated using a UV-Vis spectrophotometer by measuring the absorbance at different pH values (e.g., pH 1.0 and 4.5).[1]
- High-Performance Liquid Chromatography (HPLC): For precise quantification of **luteolinidin**, HPLC analysis is recommended.[1]
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient of acidified water and methanol is commonly employed.
 - Detection: A UV-Vis or Diode Array Detector (DAD) set to the appropriate wavelength for **luteolinidin** is used.
 - Standard: A pure **luteolinidin** standard is required for creating a calibration curve for accurate quantification.

Visualizations

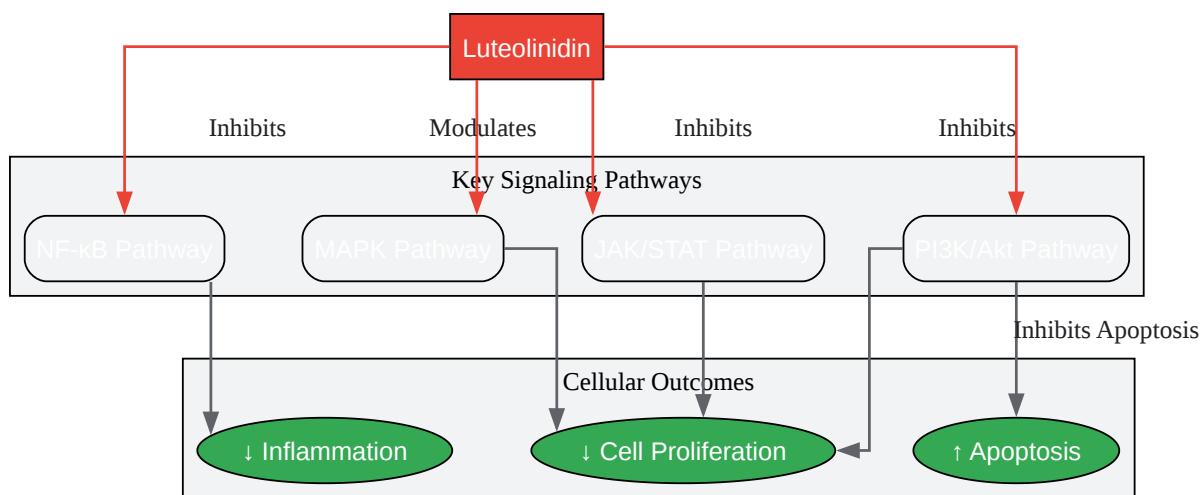
Experimental Workflow

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Caption: Workflow for **Luteolinidin** Extraction from Sorghum Bran.

Potential Signaling Pathway Modulation

Luteolin, a flavonoid structurally similar to **luteolinidin**, has been shown to modulate various signaling pathways involved in inflammation and cell proliferation.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) It is plausible that **luteolinidin** exerts its biological effects through similar mechanisms.



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Caption: Potential Signaling Pathways Modulated by **Luteolinidin**.

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